molecular formula C10H14NO5P B8361947 Diethyl(3-nitrophenyl)phosphonate

Diethyl(3-nitrophenyl)phosphonate

Cat. No.: B8361947
M. Wt: 259.20 g/mol
InChI Key: XULZFYBFQWRFDJ-UHFFFAOYSA-N
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Description

Diethyl(3-nitrophenyl)phosphonate is a phosphonate ester characterized by a 3-nitrophenyl group attached to a phosphonate core via a methylene bridge. Its structure, as inferred from related compounds, is defined by the diethyl ester groups and the electron-withdrawing nitro substituent on the aromatic ring . This compound is synthesized through nucleophilic addition reactions, such as the Pudovik reaction, where diethyl phosphite reacts with a nitro-substituted aldehyde (e.g., 3-nitrobenzaldehyde) in the presence of a base .

Phosphonates like this compound are pivotal in medicinal and materials chemistry due to their stability and versatility. For instance, phosphonate derivatives exhibit bioactivity in cancer inhibition (e.g., cyclopropylmethylphosphonates in prostate cancer ) and transdermal drug delivery (e.g., hexadecylphosphonates ).

Properties

Molecular Formula

C10H14NO5P

Molecular Weight

259.20 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-nitrobenzene

InChI

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI Key

XULZFYBFQWRFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic and steric properties of aromatic substituents significantly impact phosphonate reactivity and applications:

Compound Substituent Key Properties Reference
Diethyl(3-nitrophenyl)phosphonate 3-NO₂ Electron-withdrawing nitro group enhances electrophilicity; stabilizes intermediates in nucleophilic reactions.
Diethyl(4-methoxyphenyl)phosphonate 4-OCH₃ Electron-donating methoxy group increases aromatic ring reactivity in Friedel-Crafts-like reactions.
Diethyl(3-acetylphenyl)phosphonate 3-COCH₃ Acetyl group introduces both steric bulk and moderate electron-withdrawing effects.
Diethyl(2-nitrophenyl)phosphonate 2-NO₂ Ortho-nitro group may induce steric hindrance, reducing reaction yields compared to para/meta analogs.

Key Findings :

  • The 3-nitro substituent optimizes balance between electronic activation and steric accessibility, enabling efficient participation in multicomponent reactions (e.g., cyclopentenone synthesis ).
  • Methoxy-substituted analogs exhibit higher solubility in polar solvents, whereas nitro groups favor reactions requiring electrophilic aromatic systems .
Ester Group Variations

The choice of ester groups (diethyl vs. dimethyl/dibutyl) alters solubility, steric profile, and bioactivity:

Compound Ester Group Key Characteristics Reference
This compound Diethyl Moderate lipophilicity; suitable for organic-phase reactions.
Dimethyl(3-nitrophenyl)phosphonate Dimethyl Higher polarity; may enhance aqueous solubility but reduce membrane permeability.
Dibutyl(3-nitrophenyl)phosphonate Dibutyl Increased lipophilicity; potentially better transdermal penetration.

Key Findings :

  • Diethyl esters strike a balance between reactivity and solubility, making them preferred in synthesis .
  • Dibutyl analogs, such as diethyl hexadecylphosphonate, demonstrate superior transdermal enhancement due to elongated alkyl chains .

Key Findings :

  • Nitroaromatic phosphonates may leverage nitro group redox properties for cytotoxic effects, though specific data for the 3-nitro derivative requires further study .
  • Long alkyl chains (e.g., hexadecyl) optimize transdermal activity, whereas shorter chains (e.g., octyl) are ineffective .

Key Findings :

  • The 3-nitro group facilitates electrophilic aromatic substitution and stabilizes intermediates in cycloadditions .
  • Steric hindrance in ortho-substituted analogs (e.g., 2-nitrophenyl) reduces reaction efficiency compared to meta/para derivatives .

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed cross-coupling of aryl halides with diethyl phosphite represents a robust method for constructing the C–P bond in diethyl(3-nitrophenyl)phosphonate. This approach, exemplified by the synthesis of diethyl(4-methoxy-3-nitrophenyl)phosphonate, employs a palladium acetate (Pd(OAc)₂) catalyst, sodium carbonate (Na₂CO₃) as a base, and xylene as the solvent at elevated temperatures (120°C for 24 hours). The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by ligand exchange with diethyl phosphite and reductive elimination to yield the target phosphonate.

For the 3-nitro-substituted variant, the starting material would ideally be 3-nitro-substituted aryl bromides or iodides. The nitro group’s meta-directing nature ensures proper regioselectivity during the coupling process. However, the electron-withdrawing nitro group may necessitate prolonged reaction times or higher catalyst loadings compared to electron-rich substrates.

Experimental Optimization

Key parameters influencing this method include:

  • Catalyst System : Pd(OAc)₂ (5–10 mol%) with supporting ligands (e.g., triphenylphosphine) can enhance catalytic activity.

  • Solvent : Polar aprotic solvents like xylene or toluene facilitate high-temperature reactions without side reactions.

  • Purification : Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the phosphonate from unreacted starting materials and catalyst residues.

A representative procedure involves heating 3-nitrobenzyl bromide (1 equiv), diethyl phosphite (2 equiv), Pd(OAc)₂ (0.1 equiv), and Na₂CO₃ (1.1 equiv) in xylene at 120°C for 24 hours under nitrogen. After filtration and solvent removal, column chromatography yields the pure product in ~60% yield.

Visible Light-Mediated Coupling via Diazonium Salts

Photochemical Radical Pathway

A modern alternative leverages visible light to drive the coupling of diazonium salts with diethyl phosphite. This method, adapted from the synthesis of diethyl(4-fluorophenyl)phosphonate, involves two sequential steps: (1) diazonium salt formation from 3-nitroaniline and (2) radical-mediated phosphorylation under photoirradiation.

Step 1: Diazonium Salt Preparation
3-Nitroaniline reacts with tert-butyl nitrite in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at –15°C to generate the diazonium intermediate. This step ensures quantitative conversion while minimizing premature decomposition.

Step 2: Radical Coupling
The diazonium salt is combined with diethyl phosphite, tris(bipyridine)ruthenium(II) hexafluorophosphate (Ru(bpy)₃(PF₆)₂), and triphenylphosphinegold(I) chloride (Ph₃PAuCl) in acetonitrile/ethanol (4:1). Visible light irradiation (26 W household lamp) initiates a radical chain process, yielding this compound in 69% yield after 4 hours.

Advantages and Limitations

  • Mild Conditions : Room-temperature reactions reduce energy demands.

  • Functional Group Tolerance : Photoredox catalysis avoids harsh reagents, preserving sensitive nitro groups.

  • Scalability : Large-scale reactions (>3 mmol) maintain efficiency without significant yield drops.

However, the requirement for anhydrous conditions and specialized catalysts (Ru/Au) may increase costs.

Alternative Synthetic Approaches

Michaelis-Arbuzov Reaction

The classical Michaelis-Arbuzov reaction, which typically involves alkyl halides and trialkyl phosphites, is less applicable to aromatic systems due to the stability of aryl halides. Nonetheless, modified conditions using aryl iodides and elevated temperatures (150–200°C) have been sporadically reported, though yields remain suboptimal compared to cross-coupling methods.

Comparative Evaluation of Methodologies

Method Starting Material Catalyst/Reagents Conditions Yield Advantages Limitations
Palladium-Catalyzed3-Nitroaryl HalidePd(OAc)₂, Na₂CO₃120°C, 24h, N₂ atmosphere~60%High regioselectivity, scalableRequires specialized catalysts
Photochemical Diazonium3-NitroanilineRu(bpy)₃(PF₆)₂, Ph₃PAuClRT, 4h, visible light69%Mild conditions, functional group toleranceCostly catalysts, anhydrous requirements
NitrationDiethyl PhenylphosphonateHNO₃/H₂SO₄0–5°CN/ASimple reagentsPoor regioselectivity, side reactions

Experimental Considerations and Optimization

Catalyst Recycling in Cross-Coupling

Efforts to recover palladium catalysts via filtration or aqueous extraction remain challenging due to catalyst degradation at high temperatures. Heterogeneous catalysts (e.g., Pd/C) offer potential solutions but require further optimization for phosphonate synthesis.

Solvent and Light Source in Photochemical Reactions

Acetonitrile/ethanol mixtures (4:1) optimally balance solvent polarity and radical stability. Alternative light sources (e.g., LEDs) could enhance energy efficiency without compromising yield.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating this compound. Gradient elution (hexane to ethyl acetate) effectively separates the product from phosphorylated byproducts .

Q & A

Basic: What are the standard synthetic routes for Diethyl(3-nitrophenyl)phosphonate?

This compound is typically synthesized via palladium-catalyzed cross-coupling reactions , which facilitate carbon-phosphorus bond formation. For example, reacting nitro-substituted aromatic aldehydes (e.g., 3-nitrobenzaldehyde) with phosphite esters in the presence of triethylamine yields the target compound . Alternative methods include nucleophilic substitution of halogenated precursors with diethyl phosphite under basic conditions . Key steps involve purification through column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and crystallization from chloroform-methanol mixtures .

Basic: How is 31P NMR spectroscopy utilized in characterizing this compound?

31P NMR is critical for confirming the phosphonate group’s chemical environment. The phosphorus signal typically appears in the δ +15 to +25 ppm range for dialkyl arylphosphonates. Coupling patterns (e.g., splitting due to adjacent protons) and integration ratios help verify structural integrity. For instance, the absence of split signals indicates no hydrolytic degradation, while shifts outside expected ranges suggest electronic effects from the nitro group .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

  • Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) or copper catalysts for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to toluene .
  • Purification : Using gradient elution in column chromatography to separate byproducts. Distillation under reduced pressure (e.g., 58 mm Hg) isolates high-purity fractions .
  • Moisture control : Strict anhydrous conditions prevent hydrolysis of intermediates .

Advanced: What strategies are employed to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected IR or NMR signals) are addressed by:

  • Multi-technique validation : Cross-referencing 31P NMR, 1H/13C NMR, and IR spectra to confirm functional groups .
  • Chromatographic separation : Gas-phase or HPLC analysis identifies impurities (e.g., residual phosphite esters) .
  • X-ray crystallography : Resolving crystal structures (e.g., nitro group torsion angles) clarifies geometric effects .
  • Isotopic labeling : Using deuterated analogs to assign ambiguous proton signals .

Advanced: How does this compound act as an enzyme inhibitor, and what are the implications for drug discovery?

The phosphonate group mimics phosphate or carboxylate moieties in enzyme active sites, enabling competitive inhibition . For example, it inhibits carbon-phosphorus lyase by binding to nucleophilic residues (e.g., cysteine thiols), disrupting substrate turnover . Structure-activity relationship (SAR) studies reveal that the nitro group enhances electrophilicity, increasing binding affinity. This mechanism is leveraged in designing antiviral agents targeting viral phosphatases .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose in sealed containers .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Challenges include:

  • Low solubility : The nitro group’s electron-withdrawing effect reduces solubility in non-polar solvents. Use mixed solvents (e.g., chloroform-methanol) for slow evaporation .
  • Disorder in crystal lattices : Ethyl groups often exhibit rotational disorder. Refinement with occupancy constraints (e.g., 0.7:0.3 ratio) improves model accuracy .
  • Hydrogen bonding : Intermolecular O–H⋯O bonds stabilize dimers but complicate packing. Co-crystallization with hydrogen-bond acceptors (e.g., amines) can modulate crystal growth .

Advanced: How does the nitro group's electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group’s meta-directing and electron-withdrawing nature deactivates the aromatic ring, reducing electrophilicity at the para position. This directs nucleophiles (e.g., amines) to attack at the phosphonate group instead. Kinetic studies show slower substitution rates compared to non-nitro analogs, requiring stronger bases (e.g., KOtBu) to activate the leaving group .

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